![molecular formula C13H15F3O3S B12609683 Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate CAS No. 647856-04-0](/img/structure/B12609683.png)
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The trifluoromethyl group can be introduced using a trifluoromethylation reaction, often employing reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid .
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to alterations in the activity of enzymes and receptors, influencing various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(trifluoromethyl)sulphanyl]benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 3-(trifluoromethyl)phenylacetate
Uniqueness
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate stands out due to the presence of both a methoxy and a propyl group, which can influence its reactivity and interactions with other molecules. The combination of these functional groups with the trifluoromethyl group provides a unique set of properties that can be leveraged in various applications .
Propiedades
Número CAS |
647856-04-0 |
|---|---|
Fórmula molecular |
C13H15F3O3S |
Peso molecular |
308.32 g/mol |
Nombre IUPAC |
methyl 4-methoxy-3-propyl-5-(trifluoromethylsulfanyl)benzoate |
InChI |
InChI=1S/C13H15F3O3S/c1-4-5-8-6-9(12(17)19-3)7-10(11(8)18-2)20-13(14,15)16/h6-7H,4-5H2,1-3H3 |
Clave InChI |
XTXXYQWAXKRBKS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=CC(=C1)C(=O)OC)SC(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


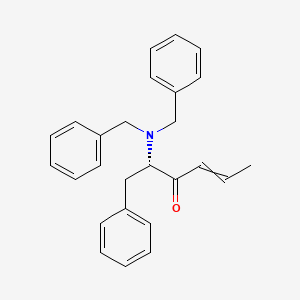
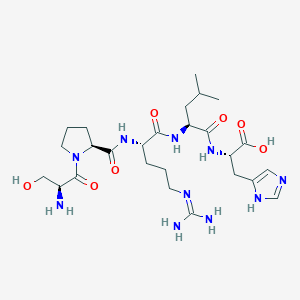


![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
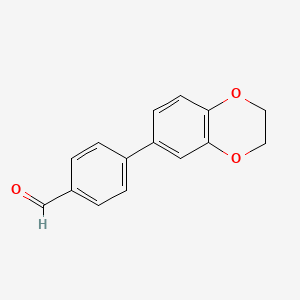
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
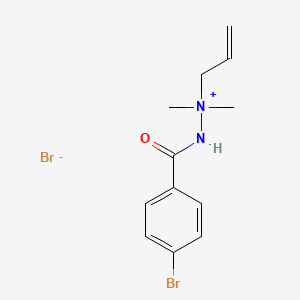
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate](/img/structure/B12609663.png)
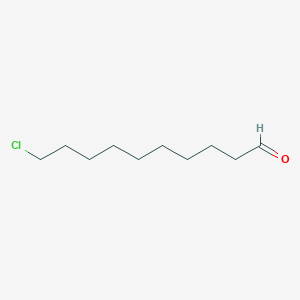
![Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12609687.png)
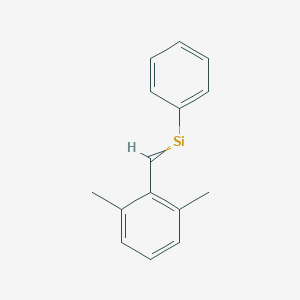
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
